2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with a benzoic acid derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and reagents such as sodium bicarbonate and acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.
Benzoic acid derivatives: Compounds with a benzoic acid moiety that can undergo similar chemical reactions.
Uniqueness
2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1856074-02-6 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(2-methylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-16-11(6-7-15-16)9-14-8-10-4-2-3-5-12(10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18) |
InChI Key |
AJZACFUFYVOYEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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